Home > Products > Screening Compounds P138002 > 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole
4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole -

4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole

Catalog Number: EVT-8376866
CAS Number:
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure features a pyrimido-indole core, which is known for various biological activities, particularly as a scaffold for drug development targeting bromodomain and extra-terminal (BET) proteins involved in cancer progression. The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological properties.

Source

The compound is cataloged under the CAS number 1627721-80-5 and has been synthesized and studied in various research contexts, particularly in the design of BET inhibitors .

Classification

This compound belongs to the class of heterocyclic compounds, specifically isoxazoles and pyrimidines. It is classified as a potential pharmaceutical agent due to its activity against certain cancer cell lines and its interaction with specific protein targets.

Synthesis Analysis

Methods

The synthesis of 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole typically involves multi-step synthetic routes. Key methods include:

  1. Formation of the Pyrimido-Indole Core: This can be achieved through cyclization reactions involving suitable precursors like 4-chloro-6-methoxy-2-methylpyrimidine derivatives.
  2. Introduction of the Isoxazole Ring: The isoxazole moiety is often constructed via condensation reactions involving hydroxylamine derivatives and appropriate carbonyl compounds.
  3. Functional Group Modifications: Subsequent steps may involve alkylation or acylation to introduce methyl groups at the 3 and 5 positions of the isoxazole ring.

Technical Details

The synthesis may utilize reagents such as sodium hydride for deprotonation steps, palladium catalysts for hydrogenolysis, and various solvents like dimethylformamide or dichloromethane under controlled temperatures to optimize yields. The purity of synthesized compounds is typically confirmed using techniques like NMR spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure

The molecular formula for this compound is C17H15ClN4O2, with a molecular weight of approximately 342.78 g/mol. The structure features:

  • A pyrimido[4,5-b]indole backbone with a chlorine atom at the para position.
  • A methoxy group at position 6 and a methyl group at position 2 of the pyrimidine ring.
  • A 3,5-dimethylisoxazole substituent which enhances its biological activity.

Data

The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its binding interactions with target proteins such as BET bromodomains.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of heterocycles:

  1. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions to introduce additional functional groups.
  3. Rearrangements: Under certain conditions, rearrangements may occur that could modify the core structure or lead to new derivatives.

Technical Details

Reactions are often monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield.

Mechanism of Action

Process

The proposed mechanism of action for 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole primarily involves its interaction with BET proteins. These proteins play a critical role in regulating gene expression through their binding to acetylated lysines on histones.

  1. Binding Affinity: The compound exhibits high binding affinity to the bromodomains of BET proteins, disrupting their function and leading to altered transcriptional regulation.
  2. Biological Impact: Inhibition of BET proteins has been associated with reduced cell proliferation in various cancer models, indicating potential therapeutic applications .

Data

Quantitative assays have shown that related compounds exhibit low nanomolar potencies against cancer cell lines, supporting the efficacy of this class of inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its heterocyclic structure. Specific melting points and crystallographic data would provide further insights into its physical characteristics.

Chemical Properties

Chemical stability under physiological conditions is crucial for therapeutic applications. Preliminary studies suggest that modifications to the core structure can enhance metabolic stability and bioavailability.

Relevant Data or Analyses

Studies have indicated that similar compounds exhibit good oral bioavailability and favorable pharmacokinetic profiles in preclinical models .

Applications

Scientific Uses

The primary application of 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole lies in its potential as a therapeutic agent targeting BET proteins in oncology. Its ability to inhibit tumor growth makes it a candidate for further development as an anti-cancer drug.

Additionally, ongoing research into its structure-activity relationships continues to reveal insights into optimizing efficacy and selectivity against specific cancer types, making it an important compound in drug discovery efforts within medicinal chemistry .

Introduction to BET Bromodomain Inhibition and Therapeutic Relevance

Epigenetic dysregulation is a hallmark of cancer and inflammatory diseases. Bromodomain and Extra-Terminal (BET) proteins—BRD2, BRD3, BRD4, and BRDT—function as critical "readers" of histone acetylation marks, bridging chromatin modifications to transcriptional activation. These proteins contain tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery to promoter and enhancer regions. Oncogenesis frequently exploits this mechanism, as BET proteins regulate expression of key oncogenes like MYC, BCL2, and FOSL1 [1] [3] [7]. For example, BRD4 recruits the P-TEFb complex to phosphorylate RNA Polymerase II, enabling transcriptional elongation of growth-promoting genes [1] [8]. Dysregulation of this process contributes to malignancies such as acute myeloid leukemia, multiple myeloma, and NUT midline carcinoma (driven by BRD4-NUT fusions) [1] [3] [8]. Consequently, targeting BET bromodomains represents a promising strategy to disrupt oncogenic transcription networks.

Table 1: BET Family Proteins and Their Roles in Disease

ProteinKey FunctionsDisease Relevance
BRD2Scaffolds E2F transcription factors; regulates G1/S transitionLymphoma, metabolic disorders
BRD3Binds acetylated GATA1; regulates erythroid differentiationAcute leukemia
BRD4Recruits P-TEFb; drives MYC expressionNUT carcinoma, AML, solid tumors
BRDTChromatin remodeling in spermatogenesisNot strongly cancer-linked

Role of BET Proteins in Epigenetic Regulation and Oncogenesis

BET proteins orchestrate gene expression through multimodal interactions with chromatin and transcription complexes. Their bromodomains exhibit high affinity for histones with multi-acetylated tails (e.g., H4K5acK8ac), enabling stable chromatin occupancy [1] [7]. BRD4, the most extensively studied BET member, serves as a scaffold for:

  • P-TEFb: Releases paused RNA Polymerase II via Ser2 phosphorylation [1] [8].
  • Mediator complex: Bridges DNA-binding transcription factors to basal transcriptional machinery [1].
  • Epigenetic modifiers (e.g., NSD3, JMJD6): Modifies chromatin states to enhance transcription [3] [7].

In cancer, BET proteins localize to super-enhancers—large clusters of enhancers driving expression of oncogenes like MYC. Pharmacological inhibition displaces BET proteins from chromatin, leading to preferential downregulation of these genes. For instance, JQ1 suppresses MYC transcription in multiple myeloma by evicting BRD4 from immunoglobulin enhancers adjacent to the MYC locus [8]. Similarly, NMYC-amplified neuroblastomas show sensitivity to BET inhibition due to suppression of NMYC-driven transcriptional programs [1] [7].

Emergence of 9H-Pyrimido[4,5-b]Indole Scaffolds in Targeted Therapy

The 9H-pyrimido[4,5-b]indole core has emerged as a privileged scaffold in BET inhibitor design due to its:

  • Rigid polycyclic structure: Enables deep penetration into the acetyl-lysine binding pocket.
  • Synthetic versatility: Allows substitutions at C2, C4, C6, and C7 to optimize binding.
  • Drug-like properties: Balanced hydrophobicity and molecular weight (<500 Da) suitable for cellular uptake [7] [10].

Derivatives like the focus compound—4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole—exemplify strategic modifications to enhance potency. The 4-chloro group augments electrophilic interactions, while the 6-methoxy moiety improves solubility. Crucially, the 7-(3,5-dimethylisoxazole) appendage exploits hydrophobic regions adjacent to the acetyl-lysine binding site, notably the WPF shelf (Trp81, Pro82, Phe83 in BRD4) [7] [9] [10]. This design yields improved selectivity over non-BET bromodomains compared to early inhibitors like JQ1 (a triazolo-benzodiazepine) [3] [7].

Table 2: Key Pyrimidoindole-Based BET Inhibitors

CompoundSubstituentsTarget SpecificityNotable Features
Focus CompoundC4: Cl; C6: OCH₃; C7: 3,5-dimethylisoxazolePan-BETOptimized WPF shelf engagement
Analog A [10]C4: CH₃; C6: H; C7: phenylBRD4-BD1Moderate selectivity for BD1
Analog B [7]C4: CF₃; C6: OCH₃; C7: 4-methylthiazoleBRD4-BD2Enhanced metabolic stability

Rationale for Targeting the WPF Hydrophobic Shelf in Bromodomain-Ligand Interactions

The WPF shelf—a conserved hydrophobic plateau in BET bromodomains formed by Trp-Pro-Phe residues—serves as a critical selectivity determinant for ligand design. Unlike the acetyl-lysine binding cavity, which is conserved across many bromodomains, the WPF shelf exhibits structural variations ideal for selective targeting [8] [10]. The focus compound’s 3,5-dimethylisoxazole group is engineered to engage this region via:

  • Van der Waals contacts: Methyl groups pack against Pro82 and Phe83.
  • Shape complementarity: The planar isoxazole aligns with the shelf’s flat surface.
  • Hydrophobic burial: Dimethylisoxazole displaces ordered water molecules, enhancing binding entropy [9] [10].

Biophysical studies confirm that inhibitors occupying both the acetyl-lysine site and the WPF shelf achieve 10–100-fold higher affinity for BET bromodomains than those targeting only the central cavity [8] [10]. This dual engagement is particularly effective in disrupting BRD4 interactions with nucleosomes and transcription factors (e.g., TWIST1), providing a mechanistic advantage over first-generation inhibitors [7] [10].

Table 3: Structure-Activity Relationships of Key Substituents

PositionGroupRole in BindingEffect on Potency
C4 (Pyrimidine)ChloroElectrophilic interaction with Asn140IC₅₀ ↓ 40% vs. H [10]
C6 (Indole)MethoxySolubility enhancement; H-bond acceptorLogP ↓ 0.5 vs. CH₃ [7]
C7 (Linker)DimethylisoxazoleWPF shelf engagement; hydrophobic fitKd ↑ 10-fold vs. phenyl [9]

Properties

Product Name

4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole

IUPAC Name

4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C17H15ClN4O2/c1-7-14(8(2)24-22-7)11-5-12-10(6-13(11)23-4)15-16(18)19-9(3)20-17(15)21-12/h5-6H,1-4H3,(H,19,20,21)

InChI Key

OTBGVMKTPYQBDI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)Cl)OC

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.